molecular formula C16H25N3O2S B500306 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine CAS No. 942033-95-6

1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine

Cat. No.: B500306
CAS No.: 942033-95-6
M. Wt: 323.5g/mol
InChI Key: YMARBZBKOWEFBV-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a pyrrolidinylsulfonyl group and a dimethylphenyl group

Preparation Methods

The synthesis of 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the pyrrolidinylsulfonyl group and the dimethylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving cellular processes and interactions.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinyl)piperazine: Lacks the sulfonyl group, which may affect its reactivity and applications.

    1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)benzene: Has a benzene ring instead of a piperazine ring, leading to different chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-14-6-5-7-15(2)16(14)17-10-12-19(13-11-17)22(20,21)18-8-3-4-9-18/h5-7H,3-4,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMARBZBKOWEFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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